3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the isoxazole ring, and a carboxamide functional group. Its molecular formula is C11H7ClFNO2.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It is structurally similar to flucloxacillin, a penicillin antibiotic . Flucloxacillin targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
Based on its structural similarity to flucloxacillin, it can be inferred that it might also inhibit the third and last stage of bacterial cell wall synthesis by binding to specific pbps . This results in the bactericidal activity of the compound .
Biochemical Pathways
As a potential pbp inhibitor, it might affect the bacterial cell wall synthesis pathway, leading to the death of the bacteria .
Result of Action
Based on its potential mode of action, it can be inferred that the compound might cause bacterial cell death by inhibiting the synthesis of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps. One common method starts with 2-chloro-6-fluorobenzaldehyde as the starting material. The synthetic route includes nucleophilic addition and N-acylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The industrial process also emphasizes safety and environmental considerations, ensuring minimal waste and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: Common in organic synthesis, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole: A related compound with similar herbicidal activity.
Flucloxacillin: An antibiotic with a similar structural motif but different biological activity.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCMGUTHICRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371459 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-11-6 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4415-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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